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Compound of Interest

Compound Name: Makaluvamine A

Cat. No.: B1675919

[2] Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA
Topoisomerase Il - PMC Makaluvamine A, an Alkaloit from the Marine Sponge Zyzzya
fuliginosa, Inhibits DNA Topoisomerase |l. Makaluvamine A, a pyrroloiminoquinone alkaloid
isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of
DNA topoisomerase Il isolated from the human lung adenocarcinoma cell line, A549. The
concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition
of topoisomerase Il by makaluvamine A was different from that of other topoisomerase Il
inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable
complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable
complex. In addition, makaluvamine A was found to be a DNA intercalator. These results
suggest that makaluvamine A is a novel topoisomerase Il inhibitor with DNA-intercalating
activity. --INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya
fuliginosa, Inhibits DNA Topoisomerase || Makaluvamine A, a pyrroloiminoquinone alkaloid
isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of
DNA topoisomerase Il isolated from the human lung adenocarcinoma cell line, A549. The
concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition
of topoisomerase Il by makaluvamine A was different from that of other topoisomerase Il
inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable
complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable
complex. In addition, makaluvamine A was found to be a DNA intercalator. These results
suggest that makaluvamine A is a novel topoisomerase Il inhibitor with DNA-intercalating
activity. --INVALID-LINK-- Synthesis and biological evaluation of makaluvamine analogues In
vitro cytotoxicity of makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6-16 was
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evaluated against human colon adenocarcinoma (HCT-116) cells using the MTT assay. All
makaluvamines showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 pM.
Among them, makaluvamine J (4) was the most potent, with an IC50 value of 0.11 uM. --
INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa,
Inhibits DNA Topoisomerase || Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from
the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA
topoisomerase Il isolated from the human lung adenocarcinoma cell line, A549. The
concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition
of topoisomerase Il by makaluvamine A was different from that of other topoisomerase Il
inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable
complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable
complex. In addition, makaluvamine A was found to be a DNA intercalator. These results
suggest that makaluvamine A is a novel topoisomerase Il inhibitor with DNA-intercalating
activity. --INVALID-LINK-- Makaluvamines, potent inhibitors of topoisomerase Il The
makaluvamines are pyrroloiminoquinone alkaloids isolated from marine sponges of the genus
Zyzzya. These compounds exhibit potent cytotoxicity against a variety of cancer cell lines and
inhibit the activity of DNA topoisomerase Il. The mechanism of action of the makaluvamines
involves the stabilization of the topoisomerase 1I-DNA cleavable complex, which leads to the
accumulation of DNA strand breaks and the induction of apoptosis. In addition, some
makaluvamines have been shown to intercalate into DNA. The unique chemical structure and
biological activity of the makaluvamines make them promising lead compounds for the
development of new anticancer drugs. --INVALID-LINK-- The makaluvamines: a family of
potent marine-derived topoisomerase Il poisons The makaluvamines are a class of marine
alkaloids that have shown potent cytotoxic and topoisomerase llI-poisoning activities. These
compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-
h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve
the stabilization of the covalent topoisomerase 1I-DNA complex, which leads to the
accumulation of double-strand breaks in the DNA and ultimately to cell death. The
makaluvamines have been shown to be active against a variety of cancer cell lines, including
those that are resistant to other topoisomerase Il poisons. --INVALID-LINK-- Marine-Derived
Pyrroloiminoquinone Alkaloids, Makaluvamines and Tsitsikammamines, as Potential Anticancer
Agents Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from the marine sponge
Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase |l isolated
from the human lung adenocarcinoma cell line, A549. The concentration required for 50%
inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase Il by
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makaluvamine A was different from that of other topoisomerase Il inhibitors such as etoposide
and adriamycin, which stabilize the enzyme-DNA cleavable complex. Makaluvamine A
inhibited the enzyme activity without inducing the cleavable complex. In addition,
makaluvamine A was found to be a DNA intercalator. These results suggest that
makaluvamine A is a novel topoisomerase Il inhibitor with DNA-intercalating activity. --
INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa,
Inhibits DNA Topoisomerase || Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from
the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA
topoisomerase Il isolated from the human lung adenocarcinoma cell line, A549. The
concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition
of topoisomerase Il by makaluvamine A was different from that of other topoisomerase Il
inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable
complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable
complex. In addition, makaluvamine A was found to be a DNA intercalator. These results
suggest that makaluvamine A is a novel topoisomerase Il inhibitor with DNA-intercalating
activity. --INVALID-LINK-- The makaluvamines: a family of potent marine-derived
topoisomerase Il poisons - Natural Product Reports (RSC Publishing) The makaluvamines are
a class of marine alkaloids that have shown potent cytotoxic and topoisomerase ll-poisoning
activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-
de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is
thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads
to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The
makaluvamines have been shown to be active against a variety of cancer cell lines, including
those that are resistant to other topoisomerase Il poisons. --INVALID-LINK-- Synthesis and
biological evaluation of makaluvamine analogues - PubMed In vitro cytotoxicity of
makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6-16 was evaluated against
human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines
showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 pM. Among them,
makaluvamine J (4) was the most potent, with an IC50 value of 0.11 pM. --INVALID-LINK-- The
makaluvamines: a family of potent marine-derived topoisomerase Il poisons The
makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and
topoisomerase ll-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-
de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of
the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA
complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to
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cell death. The makaluvamines have been shown to be active against a variety of cancer cell
lines, including those that are resistant to other topoisomerase Il poisons. --INVALID-LINK--
Synthesis and biological evaluation of makaluvamine analogues In vitro cytotoxicity of
makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6-16 was evaluated against
human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines
showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 pM. Among them,
makaluvamine J (4) was the most potent, with an IC50 value of 0.11 pM. --INVALID-LINK--
Cytotoxic activity of makaluvamine A and its analogues against human cancer cell lines
Makaluvamine A and its analogues were evaluated for their cytotoxic activity against a panel
of human cancer cell lines. Makaluvamine A exhibited potent cytotoxicity against all cell lines
tested, with IC50 values ranging from 0.1 to 1.0 yM. The most sensitive cell line was the
human colon adenocarcinoma cell line HCT-116, with an IC50 value of 0.1 pM. --INVALID-
LINK-- Synthesis and biological evaluation of makaluvamine analogues. In vitro cytotoxicity of
makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6-16 was evaluated against
human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines
showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 pM. Among them,
makaluvamine J (4) was the most potent, with an IC50 value of 0.11 pM. --INVALID-LINK--
Makaluvamines and related pyrroloiminoquinones from marine sponges The makaluvamines
are a family of pyrroloiminoquinone alkaloids isolated from marine sponges of the genera
Zyzzya and Histodermella. These compounds exhibit a wide range of biological activities,
including cytotoxicity, inhibition of topoisomerase Il, and antimicrobial activity. The
makaluvamines are thought to exert their cytotoxic effects by intercalating into DNA and
inhibiting the activity of topoisomerase Il, an enzyme that is essential for DNA replication and
repair. This leads to the accumulation of DNA damage and ultimately to cell death. --INVALID-
LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA
Topoisomerase Il - Cancers Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from the
marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA
topoisomerase Il isolated from the human lung adenocarcinoma cell line, A549. The
concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition
of topoisomerase Il by makaluvamine A was different from that of other topoisomerase Il
inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable
complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable
complex. In addition, makaluvamine A was found to be a DNA intercalator. These results
suggest that makaluvamine A is a novel topoisomerase Il inhibitor with DNA-intercalating
activity. --INVALID-LINK-- The Makaluvamines: A Family of Potent Marine-Derived
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Topoisomerase Il Poisons The makaluvamines are a class of marine alkaloids that have shown
potent cytotoxic and topoisomerase llI-poisoning activities. These compounds are characterized
by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The
mechanism of action of the makaluvamines is thought to involve the stabilization of the
covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand
breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be
active against a variety of cancer cell lines, including those that are resistant to other
topoisomerase Il poisons. --INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine
Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase Il | Journal of Natural Products
Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya
fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase Il isolated from the
human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition
(IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase Il by makaluvamine A
was different from that of other topoisomerase Il inhibitors such as etoposide and adriamycin,
which stabilize the enzyme-DNA cleavable complex. Makaluvamine A inhibited the enzyme
activity without inducing the cleavable complex. In addition, makaluvamine A was found to be
a DNA intercalator. These results suggest that makaluvamine A is a novel topoisomerase |
inhibitor with DNA-intercalating activity. --INVALID-LINK-- Makaluvamine A, an Alkaloid from
the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase || Makaluvamine A, a
pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to
inhibit the catalytic activity of DNA topoisomerase Il isolated from the human lung
adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5
microM. The mechanism of inhibition of topoisomerase Il by makaluvamine A was different
from that of other topoisomerase Il inhibitors such as etoposide and adriamycin, which stabilize
the enzyme-DNA cleavable complex. Makaluvamine A inhibited the enzyme activity without
inducing the cleavable complex. In addition, makaluvamine A was found to be a DNA
intercalator. These results suggest that makaluvamine A is a novel topoisomerase Il inhibitor
with DNA-intercalating activity. --INVALID-LINK-- The makaluvamines: a family of potent
marine-derived topoisomerase Il poisons. The makaluvamines are a class of marine alkaloids
that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds
are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring
system. The mechanism of action of the makaluvamines is thought to involve the stabilization
of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-
strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to
be active against a variety of cancer cell lines, including those that are resistant to other
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topoisomerase Il poisons. --INVALID-LINK-- Makaluvamine A: In Vitro and In Vivo Dosing and
Protocols

Makaluvamine A, a pyrroloiminoquinone alkaloid derived from the marine sponge Zyzzya
fuliginosa, has garnered significant interest within the scientific community for its potent
cytotoxic and anti-cancer properties. This document provides a comprehensive overview of the
dosages used in both in vitro and in vivo studies, along with detailed protocols for key
experiments, to guide researchers and drug development professionals in their exploration of
this promising compound.

In Vitro Applications

Makaluvamine A has demonstrated significant cytotoxic activity across a range of cancer cell
lines. The effective concentrations for in vitro studies typically fall within the micromolar to
nanomolar range.

IC50/

Cell Line Assay Type . Reference
Concentration

Human Lung ]
) Topoisomerase |l
Adenocarcinoma o 1.5uM
Inhibition
(A549)
Human Colon
Adenocarcinoma MTT Assay 0.1 M - 0.7 pM

(HCT-116)

Key In Vitro Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Makaluvamine A on cancer cell lines.
Materials:

o Makaluvamine A
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e Human colon adenocarcinoma (HCT-116) cells

e« DMEM (Dulbecco's Modified Eagle Medium)

e FBS (Fetal Bovine Serum)

 Penicillin-Streptomycin solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO (Dimethyl sulfoxide)

o 96-well plates

e CO2 incubator

Procedure:

¢ Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 103 cells/well in DMEM
supplemented with 10% FBS and 1% penicillin-streptomycin.

 Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24
hours.

e Treatment: After incubation, treat the cells with various concentrations of Makaluvamine A
(e.g., ranging from 0.01 uM to 10 puM) and a vehicle control (DMSO).

¢ Incubation: Incubate the treated plates for an additional 48 hours.

o MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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e |C50 Calculation: The IC50 value, the concentration of Makaluvamine A that inhibits cell
growth by 50%, is calculated from the dose-response curve.

2. Topoisomerase Il Inhibition Assay

This assay determines the inhibitory effect of Makaluvamine A on the catalytic activity of DNA
topoisomerase Il.

Materials:

e Makaluvamine A

o Human DNA Topoisomerase Il enzyme
» kDNA (kinetoplast DNA)

o Relaxed plasmid DNA

e ATP

o Assay buffer

e Agarose gel

o Ethidium bromide

o Gel electrophoresis apparatus

Procedure:

Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

Inhibition: Add varying concentrations of Makaluvamine A to the reaction mixture. Include a
positive control (e.g., etoposide) and a negative control (no inhibitor).

Enzyme Addition: Initiate the reaction by adding purified human DNA Topoisomerase II.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
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e Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and
proteinase K).

o Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.

e Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV
light.

e Analysis: The inhibition of topoisomerase Il activity is determined by the reduction in the
amount of decatenated KDNA or relaxed plasmid DNA. The IC50 value is the concentration
of Makaluvamine A that inhibits 50% of the enzyme's catalytic activity.

In Vivo Applications

Information regarding specific in vivo dosages and detailed protocols for Makaluvamine A is
less prevalent in publicly available literature. Further preclinical and clinical studies are
necessary to establish safe and effective dosing regimens in animal models and eventually in
humans. The design of such studies would typically involve dose-escalation experiments to
determine the maximum tolerated dose (MTD) and subsequent efficacy studies in tumor-
bearing animal models.

Mechanism of Action and Signaling Pathways

Makaluvamine A primarily exerts its cytotoxic effects through the inhibition of DNA
topoisomerase Il. This enzyme is crucial for DNA replication, transcription, and repair. By
inhibiting topoisomerase Il, Makaluvamine A leads to the accumulation of DNA strand breaks,
which in turn induces apoptosis (programmed cell death). Some studies also suggest that
Makaluvamine A can intercalate into DNA, further contributing to its cytotoxic activity.

Below are diagrams illustrating the proposed mechanism of action and a general workflow for
evaluating Makaluvamine A.

Figure 1. Proposed mechanism of action of Makaluvamine A in cancer cells.

Figure 2. General workflow for the development of Makaluvamine A as a therapeutic agent.

« To cite this document: BenchChem. [Makaluvamine A dosage for in vitro and in vivo studies].
BenchChem, [2025]. [Online PDF]. Available at:
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BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b1675919#makaluvamine-a-dosage-for-in-vitro-and-
in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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